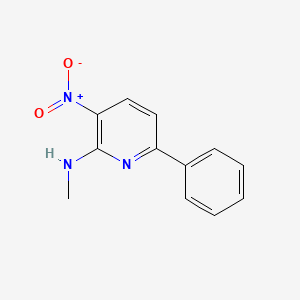

2-Methylamino3-nitro-6-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-methyl-3-nitro-6-phenylpyridin-2-amine |

InChI |

InChI=1S/C12H11N3O2/c1-13-12-11(15(16)17)8-7-10(14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |

InChI Key |

CZFLOEGSHMOVMM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=N1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylamino 3 Nitro 6 Phenylpyridine and Analogues

Direct Synthesis of 2-Methylamino-3-nitro-6-phenylpyridine

The direct synthesis of 2-Methylamino-3-nitro-6-phenylpyridine typically involves a sequential functionalization of a suitable pyridine (B92270) precursor. A common strategy begins with a di-substituted pyridine, such as 2,6-dichloropyridine, which can be nitrated to introduce the nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine (B41883). google.com From this intermediate, a series of controlled substitutions can be employed. The introduction of the phenyl group at the 6-position is often achieved via cross-coupling reactions, while the methylamino group is typically installed at the 2-position through nucleophilic aromatic substitution.

A plausible synthetic route could involve:

Suzuki-Miyaura Cross-Coupling: Reacting 2,6-dichloro-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst to selectively form 2-chloro-3-nitro-6-phenylpyridine (B187298). researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Subsequent reaction of the 2-chloro-3-nitro-6-phenylpyridine intermediate with methylamine (B109427). The electron-withdrawing nitro group activates the chloro-substituent towards nucleophilic displacement, facilitating the formation of the final product. mdpi.com

Palladium catalysis is pivotal not only for forming C-C bonds (like the phenyl group attachment) but also in modern C-N bond-forming strategies that can offer more efficient routes. researchgate.net An alternative to the traditional SNAr approach involves the reductive C-N coupling of nitroaromatics. nih.gov In this type of one-pot reaction, a nitroaromatic compound can serve as both an electrophile and, upon reduction, a precursor to the nucleophilic amine. nih.gov

For instance, a synthetic pathway could be envisioned where a nitro-substituted pyridine is coupled directly with an amine precursor using a palladium catalyst and a reducing agent, such as triethylsilane. nih.gov This methodology diminishes the need for isolating aromatic amine intermediates. nih.gov While direct application to the target molecule is specific, the principle has been demonstrated for the synthesis of diarylamines from nitroaromatics and could be adapted for N-alkylamines. nih.gov The choice of palladium catalyst and ligands is crucial for reaction efficiency and selectivity. researchgate.netnih.gov

| Catalyst System | Reaction Type | Application in Synthesis | Reference |

| Palladium(II) Acetate (B1210297) / Triphenylphosphine (B44618) | Suzuki-Miyaura Coupling | Introduction of the phenyl group at the 6-position of the pyridine ring. | mdpi.com |

| Pd/NHC Complexes | Reductive C-N Coupling | One-pot synthesis of amino-pyridines from nitro-pyridines. | nih.gov |

Strategies for Constructing the Pyridine Scaffold with Substituted Moieties

Instead of modifying a pre-existing pyridine, an alternative approach involves constructing the pyridine ring from acyclic precursors. This allows for the strategic placement of substituents during the ring-forming process, often leading to highly functionalized products in fewer steps.

A powerful and modern strategy for synthesizing substituted pyridines involves the skeletal editing or ring transformation of other heterocyclic systems, such as pyrimidines. chinesechemsoc.orgchinesechemsoc.org This method facilitates a "two-atom swap" (C–N to C–C) to convert a pyrimidine (B1678525) core into a pyridine. chinesechemsoc.org The process generally involves a two-step, one-pot procedure where the pyrimidine is first activated, typically with trifluoromethanesulfonic anhydride (B1165640) (Tf2O). chinesechemsoc.orgchinesechemsoc.org This is followed by nucleophilic addition and a subsequent Dimroth rearrangement, which involves ring-opening, bond rotation, and ring-closure to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org This transannulation approach is notable for its mild reaction conditions and broad substrate scope, offering access to diverse pyridine derivatives that might be challenging to obtain through other means. chinesechemsoc.orgchinesechemsoc.org

| Starting Material | Key Reagents | Transformation | Product Type | Reference |

| Substituted Pyrimidine | 1. Tf2O2. Nucleophile (e.g., malononitrile) | Skeletal Editing via Dimroth Rearrangement | Substituted Pyridine | chinesechemsoc.orgchinesechemsoc.org |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia (B1221849) | Three-Component Ring Transformation | Substituted Nitropyridine | nih.gov |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.org The Hantzsch pyridine synthesis is the classical example, traditionally involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

Modern advancements have led to the development of domino MCRs that yield highly functionalized, pentasubstituted pyridines directly under solvent-free conditions, often aided by microwave irradiation. rsc.org These reactions proceed through a sequence of events such as imine formation, Michael addition, and cyclization, enabling the assembly of complex pyridine structures from simple, readily available reactants in a single pot. rsc.orgacsgcipr.org

While SNAr is commonly used for functionalizing an existing pyridine ring, its principles are also integral to certain ring formation strategies. The pyridine ring is inherently electron-deficient, making it more reactive towards nucleophilic substitution compared to benzene. pearson.comwikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when they are positioned ortho or para to a leaving group. wikipedia.org In these cases, the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the heteroatom and the activating group, stabilizing the transition state. uci.edu This high reactivity of activated halopyridines, such as 2-chloro-3-nitropyridines, towards nucleophiles is a cornerstone of many synthetic routes, allowing for the facile introduction of amine, alkoxy, and other functionalities. mdpi.com

Functionalization and Introduction of Key Substituents

The synthesis of 2-Methylamino-3-nitro-6-phenylpyridine requires the controlled introduction of three different substituents. Each step presents distinct chemical challenges and relies on established reaction classes.

Nitration: The introduction of the nitro group is typically achieved through electrophilic aromatic substitution on the pyridine ring. However, due to the deactivating nature of the pyridine nitrogen, this often requires harsh conditions. A more common approach is the nitration of a more reactive precursor, such as a pyridine N-oxide, or starting with a pre-nitrated building block like 2,6-dichloro-3-nitropyridine. google.com

Introduction of the Phenyl Group: As discussed, the most effective method for installing the C6-phenyl group is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance, making it ideal for late-stage functionalization of complex molecules. researchgate.netmdpi.com

Introduction of the Methylamino Group: The 2-methylamino substituent is almost invariably introduced via a Nucleophilic Aromatic Substitution (SNAr) reaction. A precursor bearing a good leaving group (typically a halide like chlorine) at the 2-position is treated with methylamine. The SNAr reaction is highly favored at the 2- and 6-positions of the pyridine ring and is strongly activated by the presence of the electron-withdrawing 3-nitro group. mdpi.com

Nitration Procedures for Pyridine Systems

The introduction of a nitro group onto a pyridine ring is a fundamental step in the synthesis of the target compound and its analogues. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is heavily influenced by the electronic properties of the substituents already present on the pyridine ring.

For a precursor such as 2-aminopyridine (B139424), nitration initially occurs on the exocyclic nitrogen to form an N-nitramino intermediate (2-nitraminopyridine). This intermediate then rearranges upon heating in concentrated sulfuric acid to yield ring-nitrated products. semanticscholar.orgresearchgate.net The primary products are typically the 5-nitro and 3-nitro isomers, which can be separated by methods like steam distillation. semanticscholar.orgresearchgate.net The conditions of this rearrangement reaction, including temperature and reaction time, can influence the ratio of the resulting isomers. researchgate.net

In systems that already contain an amino or alkylamino group at the 2-position, the nitration is directed to the 3- and 5-positions. The specific regioselectivity depends on the reaction conditions and the steric and electronic nature of other substituents. For example, the nitration of 2-diethylamino-6-methylpyridine with a sulfuric acid/nitric acid mixture has been shown to produce the 5-nitro derivative. chemicalbook.com The synthesis of 2-amino-3-nitro-6-picoline (a methyl analogue of the target scaffold) also employs a mixture of nitric and sulfuric acids. google.com

A general procedure for the nitration of a substituted 2-aminopyridine is outlined below:

| Step | Procedure |

| 1 | The 2-aminopyridine derivative is slowly added to cold, concentrated sulfuric acid. |

| 2 | A nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (typically around 0 °C). google.com |

| 3 | The reaction mixture is allowed to stir at low temperature and may be subsequently heated to facilitate the rearrangement from the N-nitro intermediate to the C-nitro product. |

| 4 | The reaction is quenched by pouring it onto ice, and the pH is adjusted to precipitate the product. google.com |

This method is used to produce precursors like 2-amino-3-nitro-6-chloropyridine from 2-amino-6-chloropyridine, which is a key intermediate in building the final molecule. mdpi.com

Phenyl Moiety Incorporation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The incorporation of the phenyl group at the 6-position of the pyridine ring is efficiently accomplished via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. researchgate.netnih.gov This reaction creates a carbon-carbon bond between a halo-substituted pyridine (typically chloro-, bromo-, or iodopyridine) and a phenylboronic acid derivative.

The general scheme for a Suzuki-Miyaura coupling in this context involves reacting a pyridine halide, such as 2-methylamino-6-chloro-3-nitropyridine, with phenylboronic acid. The reaction requires a palladium catalyst, a base, and a suitable solvent system.

Key Components of the Suzuki-Miyaura Reaction:

Palladium Catalyst: Various palladium sources can be used, including palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). researchgate.net

Ligand: Phosphine ligands such as triphenylphosphine (PPh3) are often employed to stabilize the palladium catalyst and facilitate the reaction cycle. However, ligand-free systems have also been developed.

Base: A base is essential for the transmetalation step. Common choices include potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and cesium carbonate (Cs2CO3).

Solvent: The reaction is often carried out in a mixture of an organic solvent and water, such as dioxane/water or toluene.

The reaction conditions can be optimized for specific substrates to maximize yield. A representative set of conditions is detailed in the table below.

| Parameter | Example Condition |

| Pyridine Substrate | 2-Chloro-3-nitropyridine derivative |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(OAc)2 or Pd(PPh3)4 |

| Base | K2CO3 or K3PO4 |

| Solvent | Dioxane/H2O or Toluene |

| Temperature | 80-100 °C |

This methodology is robust and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic sequence.

Formation of Methylamino and Amino Groups on the Pyridine Ring

The introduction of the amino or methylamino group at the 2-position of the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups, such as a nitro group at the 3- or 5-position.

A common strategy involves reacting a 2-halopyridine with ammonia or an amine. For instance, the synthesis of 2-amino-3-nitro-6-chloropyridine can be accomplished via the ammonolysis of 2,6-dichloro-3-nitropyridine. mdpi.com In this reaction, the nitro group at the 3-position strongly activates the adjacent 2-position towards nucleophilic attack by ammonia, leading to selective substitution.

To form the 2-methylamino group, the same principle applies, but methylamine is used as the nucleophile instead of ammonia. The reaction of a precursor like 2-chloro-3-nitro-6-phenylpyridine with methylamine would yield the target compound, 2-Methylamino-3-nitro-6-phenylpyridine.

| Reagent | Product Group | Typical Conditions |

| Aqueous Ammonia | Amino (-NH2) | Methanolic solution, 35–40 °C mdpi.com |

| Methylamine (solution) | Methylamino (-NHCH3) | Organic solvent (e.g., THF, DMSO), room temperature to moderate heating |

Alternatively, if the synthesis starts with a 2-aminopyridine derivative, the methylamino group can be formed by methylation of the primary amine. However, direct methylation can sometimes lead to over-methylation (formation of a dimethylamino group), requiring careful control of reaction conditions or the use of protecting group strategies.

Introduction of Other Aromatic Substituents

The synthetic routes described are highly adaptable for producing a variety of analogues with different substituents on the phenyl ring. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. By simply changing the boronic acid reagent, a wide array of substituted phenyl groups can be introduced at the 6-position of the pyridine ring.

For example, reacting the halo-pyridine intermediate with a substituted phenylboronic acid, such as 4-methoxyphenylboronic acid or 3-chlorophenylboronic acid, will yield the corresponding 6-(4-methoxyphenyl) or 6-(3-chlorophenyl) pyridine derivative, respectively. The versatility of commercially and synthetically available boronic acids allows for the systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the phenyl moiety.

The table below illustrates how different boronic acids can be used to create various analogues.

| Boronic Acid Reagent | Resulting Substituent at Pyridine C6-Position |

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 3-Trifluoromethylphenylboronic acid | 3-Trifluoromethylphenyl |

| 2-Fluorophenylboronic acid | 2-Fluorophenyl |

This flexibility makes the Suzuki-Miyaura coupling a cornerstone in the synthesis of libraries of 6-aryl-2-aminopyridine analogues for various research applications.

Reaction Chemistry and Chemical Transformations of 2 Methylamino 3 Nitro 6 Phenylpyridine Derivatives

Nucleophilic Reactivity on the Electron-Deficient Pyridine (B92270) Ring

The presence of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C4 and C6). The amino group at C2 further modulates this reactivity.

Amination Reactions with Nitrogen Nucleophiles

Direct amination of the electron-deficient pyridine ring can be achieved through several strategies, most notably through oxidative amination and Vicarious Nucleophilic Substitution (VNS), which offers a more selective approach.

In a study on 3-nitropyridine (B142982), oxidative amination in a solution of ammonia (B1221849) in DMSO/water with potassium permanganate (B83412) as the oxidant resulted in the formation of 2-amino-5-nitropyridine (B18323) with high selectivity and a 66% isolated yield. ntnu.no This method demonstrates the feasibility of introducing an amino group at a position activated by the nitro substituent. For a 2-methylamino-3-nitro-6-phenylpyridine system, this type of reaction would be expected to occur at the C5 position.

Another powerful method for amination is the Vicarious Nucleophilic Substitution (VNS) reaction. This strategy has been successfully applied to various 3-nitropyridine compounds for amination at the 6-position. rsc.org Reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have proven effective, affording 3- or 4-substituted-2-amino-5-nitropyridines in moderate to good yields. ntnu.norsc.org The use of 4-amino-1,2,4-triazole sometimes provides better yields, though hydroxylamine allows for a simpler work-up procedure. rsc.org This suggests that derivatives of 2-methylamino-3-nitro-6-phenylpyridine could undergo amination at the C5 position using these VNS reagents.

Vicarious Nucleophilic Substitution (VNS) Strategies

The Vicarious Nucleophilic Substitution (VNS) is a versatile and powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination to restore aromaticity. acs.org

For 3-nitropyridine derivatives, VNS reactions typically occur at the positions ortho and para to the nitro group. organic-chemistry.org In the case of 2-substituted-3-nitropyridines, the substitution is expected to proceed at the available positions activated by the nitro group. VNS has been successfully employed for the amination and alkylation of the 3-nitropyridine scaffold. rsc.orgnih.gov

The mechanism involves the formation of a Meisenheimer-type adduct, followed by the elimination of the leaving group from the nucleophile. acs.org The choice of base and solvent is crucial for ensuring rapid deprotonation of the active methylene (B1212753) precursor and efficient β-elimination from the σ-adduct. organic-chemistry.org

| Substrate (Model) | VNS Reagent | Product Position | Yield | Reference |

| 3-Nitropyridine | Hydroxylamine | 6-amino | Moderate | rsc.org |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 6-amino | Good | rsc.org |

| 3-Nitropyridine | Chloromethyl phenyl sulfone | 4-alkyl & 6-alkyl | - | organic-chemistry.org |

| 2-Chloro-3-nitropyridine | Isopropyl phenyl sulfone | 4-alkyl & 6-alkyl | 80-92% | nih.gov |

Nitro Group Displacement Reactions

While the nitro group is a powerful activating group for nucleophilic aromatic substitution of hydrogen (SNArH), it can also act as a nucleofuge (leaving group) under certain conditions, particularly when attacked by soft nucleophiles like thiolates. nih.govmdpi.com

Studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by various thiolate anions. nih.gov When 2-methyl-3-nitropyridine (B124571) derivatives were reacted with thiols in DMF in the presence of potassium carbonate, the selective formation of 3-thioether products was observed. nih.gov This reactivity highlights that even non-activated nitro groups on a pyridine ring can be substituted. mdpi.com

In systems containing another potential leaving group, such as a halogen at the 5-position, the 3-nitro group was found to be more nucleofugal than the halogen, leading to selective displacement of the nitro group by sulfur nucleophiles. nih.gov This indicates a high potential for functionalization at the C3 position of 2-methylamino-3-nitro-6-phenylpyridine via nitro group substitution.

Furthermore, reactions of nitropyridines with amines in polar aprotic solvents have sometimes resulted in an unexpected migration of the nitro group, adding another layer of complexity to their reactivity. clockss.org

| Substrate | Nucleophile | Conditions | Product | Selectivity | Reference |

| 2-methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | K₂CO₃, DMF | 3-SBn and 5-SBn isomers | 3-SBn predominant | nih.govmdpi.com |

| 2-methyl-5-bromo-3-nitropyridine | p-Cl-C₆H₄SH | K₂CO₃, DMF | 3-SAr product | Selective for NO₂ displacement | nih.gov |

| 2-styryl-5-bromo-3-nitropyridine | Benzylthiol (BnSH) | K₂CO₃, DMF | 3-SBn and 5-SBn isomers | Ratio 2:1 to 20:1 | nih.gov |

Alkylation Reactions

Alkylation of the electron-deficient nitropyridine ring can be effectively achieved via Vicarious Nucleophilic Substitution (VNS). nih.gov This metal-free method utilizes sulfonyl-stabilized carbanions to introduce alkyl groups at positions activated by the nitro group. acs.orgnih.gov

Electrophilic 3-nitropyridines react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates in the presence of a strong base to yield alkylated products. nih.gov The reaction proceeds via the addition of the carbanion near the nitro group, followed by a base-induced β-elimination of a sulfinic acid. acs.org Studies have shown that both primary and secondary alkyl groups can be introduced, although steric hindrance can play a significant role. For instance, the reaction with a hindered isopropyl carbanion on 3-nitropyridine led to the isolation of a stable Meisenheimer-type adduct rather than the alkylated product, as steric strain inhibited the elimination step. acs.orgnih.gov

Transformations Involving the Methylamino Group

The methylamino group at the C2 position is a key site for various chemical transformations, allowing for further functionalization of the molecule.

The exocyclic nitrogen can act as a nucleophile. For example, 2-(methylamino)pyridine (B147262) can be N-formylated to produce 2-(N-Methyl-N-formyl)-aminopyridine. This derivative serves as an efficient formylating agent for Grignard reagents, demonstrating a practical transformation of the amino group itself. designer-drug.com

The amino group also directs ortho-functionalization. Specific ortho-formylation of 2-aminopyridines (at the C3 position) has been achieved through the rearrangement of azasulphonium salts or via the oxidation of 2-amino-3-methylthiomethylpyridines. rsc.orgrsc.org This demonstrates the ability of the amino group to direct substitution to its adjacent position, a strategy that could be applied to modify the C3 position if the nitro group were not present or was replaced.

Furthermore, the 2-(methylamino)pyridine moiety is an effective ligand, capable of coordinating with a wide range of metal ions, such as copper(II) and ruthenium(II), to form stable complexes. sigmaaldrich.com The pyridine nitrogen and the methylamino nitrogen can both serve as coordination sites, leading to the formation of chelate structures. rsc.orgresearchgate.netrsc.org This property is significant for applications in catalysis and materials science.

Reactivity of the Phenyl Substituent

The reactivity of the phenyl group at the C-6 position of the pyridine ring is significantly influenced by the electronic properties of the substituted pyridine moiety. The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group at the C-3 position, exerts a deactivating effect on the attached phenyl ring.

Electrophilic Aromatic Substitution:

The 2-methylamino-3-nitro-pyridine group acts as a whole as an electron-withdrawing substituent. The nitrogen atom in the pyridine ring and the nitro group decrease the electron density of the attached phenyl ring. This deactivation makes the phenyl group less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. lkouniv.ac.in

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally unlikely unless the phenyl group itself is substituted with additional strong electron-withdrawing groups, such as a nitro group. The primary focus of nucleophilic attack on 2-methylamino-3-nitro-6-phenylpyridine derivatives is the electron-deficient pyridine ring itself. The nitro group strongly activates the pyridine ring for nucleophilic attack, making it the more probable reaction site. acs.orgnih.govresearchgate.net

Condensation Reactions of Substituted Nitropyridines

Substituted nitropyridines, particularly those with a methyl group adjacent to the ring nitrogen, can undergo condensation reactions with aldehydes. This reactivity is enhanced by the presence of electron-withdrawing groups like the nitro group, which increases the acidity of the methyl protons.

Research has demonstrated the synthesis of 2-styryl-3-nitropyridines through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.comresearchgate.netnih.gov This reaction is typically catalyzed by a base, such as piperidine, and proceeds by heating the reactants in a suitable solvent like toluene. nih.govresearchgate.net

The reaction involves the deprotonation of the active methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a styryl double bond. The presence of a second nitro group at the 5-position further activates the methyl group, leading to faster reaction times. nih.gov

This method provides a valuable, metal-free alternative to traditional palladium-catalyzed cross-coupling reactions (like the Heck reaction) for the synthesis of vinyl-substituted pyridines. mdpi.com The resulting 2-styryl-3-nitropyridines are exclusively formed as the trans-isomer. mdpi.comnih.gov

Table 1: Synthesis of 2-Styryl-3-nitropyridine Derivatives via Condensation

| 2-Methyl-3-nitropyridine Derivative | Aromatic Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | 2-(2-Phenylvinyl)-3,5-dinitropyridine | 94 | nih.gov |

| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)vinyl]-3,5-dinitropyridine | 95 | nih.gov |

| 2-Methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-[2-(4-Dimethylaminophenyl)vinyl]-3,5-dinitropyridine | 96 | mdpi.com |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | 4-Bromobenzaldehyde | 2-[2-(4-Bromophenyl)vinyl]-3-nitro-5-bromopyridine N-oxide | 85 | nih.gov |

| 2-Methyl-3,5-dinitropyridine | 4-Nitrobenzaldehyde | 2-[2-(4-Nitrophenyl)vinyl]-3,5-dinitropyridine | 98 | mdpi.com |

These condensation reactions demonstrate the synthetic utility of the activated methyl group in nitropyridine derivatives, allowing for the extension of the conjugated system and the synthesis of novel compounds with potential applications in materials science due to their fluorescent properties. researchgate.net

Advanced Structural Characterization Techniques and Analysis

Spectroscopic Analysis

Spectroscopic analysis is fundamental to understanding the chemical architecture of 2-Methylamino-3-nitro-6-phenylpyridine. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR and vibrational spectroscopy offer insights into the electronic and steric environments of the nuclei and the vibrational modes of the chemical bonds, respectively.

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, it provides information on the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of 2-Methylamino-3-nitro-6-phenylpyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, the methylamino group, and the amino proton itself.

The chemical shifts (δ) are influenced by the electron-donating methylamino group and the electron-withdrawing nitro and phenyl groups. The protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The protons of the phenyl group will typically appear in the aromatic region (around 7.0-8.0 ppm), with their specific pattern depending on the rotation of the phenyl ring. The methyl group of the methylamino substituent will present as a singlet or a doublet if coupled to the N-H proton, likely in the range of 2.5-3.5 ppm. The amino proton (N-H) signal is often broad and its position can vary depending on solvent and concentration, but it is expected to be downfield due to intramolecular hydrogen bonding with the adjacent nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylamino-3-nitro-6-phenylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | ~8.0 - 8.5 | d |

| Pyridine H-5 | ~7.0 - 7.5 | d |

| Phenyl H (ortho, meta, para) | ~7.4 - 7.8 | m |

| NH | Variable (broad) | s (br) |

Note: These are predicted values based on analyses of similar substituted nitropyridine structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum of 2-Methylamino-3-nitro-6-phenylpyridine will display signals for each unique carbon atom. The chemical shifts are highly dependent on the electronic effects of the substituents. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded, while the carbon attached to the methylamino group (C-2) will also be influenced. The phenyl group carbons and the pyridine ring carbons will resonate in the aromatic region (typically 110-160 ppm). The methyl carbon of the amino group will appear at a much higher field (upfield).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is crucial for unambiguous assignment of the carbon signals. For 2-Methylamino-3-nitro-6-phenylpyridine, DEPT would confirm the presence of CH groups in the pyridine and phenyl rings and the CH₃ group of the methylamino substituent.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for 2-Methylamino-3-nitro-6-phenylpyridine

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~155 - 160 | Quaternary (absent) |

| C-3 | ~145 - 150 | Quaternary (absent) |

| C-4 | ~135 - 140 | CH (positive) |

| C-5 | ~110 - 115 | CH (positive) |

| C-6 | ~150 - 155 | Quaternary (absent) |

| Phenyl C-1' | ~135 - 140 | Quaternary (absent) |

| Phenyl CH | ~128 - 130 | CH (positive) |

Note: Predicted values are based on data from analogous phenylpyridine and nitropyridine compounds. rsc.orgchemicalbook.com

Two-dimensional correlation spectroscopy (COSY) is used to establish proton-proton coupling relationships. In a ¹H–¹H COSY spectrum of 2-Methylamino-3-nitro-6-phenylpyridine, cross-peaks would appear between signals of protons that are coupled to each other, typically those on adjacent carbon atoms. This would definitively link the H-4 and H-5 protons of the pyridine ring. It would also reveal the coupling network within the phenyl ring, helping to assign the ortho, meta, and para protons. A cross-peak between the N-H proton and the methyl protons would confirm the N-CH₃ assignment if such coupling is resolved.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. For 2-Methylamino-3-nitro-6-phenylpyridine, three distinct nitrogen signals are expected: one for the pyridine ring nitrogen, one for the amino nitrogen, and one for the nitro group nitrogen. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment. Based on data for similar compounds, the nitro group nitrogen is expected to resonate at a very low field (downfield, ~355 to 395 ppm relative to CH₃NO₂). science-and-fun.de The pyridine ring nitrogen chemical shift is typically in the range of 230 to 330 ppm. science-and-fun.de The amino nitrogen will appear at a much higher field, with its exact position influenced by substitution and potential hydrogen bonding. For primary aromatic amines, the range is generally broad but significantly upfield from the other nitrogen signals. scispace.comnist.gov

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for 2-Methylamino-3-nitro-6-phenylpyridine

| Nitrogen Atom | Predicted Chemical Shift Range (ppm vs. CH₃NO₂) |

|---|---|

| Pyridine (N-1) | -50 to -150 |

| Methylamino (N-2) | -280 to -320 |

Note: Ranges are based on general values for substituted pyridines and nitroaromatics and are referenced against NH₃, then converted to the CH₃NO₂ scale for consistency. Actual values can be highly solvent-dependent. science-and-fun.descispace.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule's bonds. The resulting spectra provide a characteristic "fingerprint" of the compound and confirm the presence of specific functional groups.

For 2-Methylamino-3-nitro-6-phenylpyridine, key vibrational bands would include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the methylamino group. Its position and shape can be indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and phenyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch typically around 1500-1580 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov

C=C and C=N Stretching: Vibrations from the aromatic rings (pyridine and phenyl) will appear in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the methylamino group would be expected in the 1250-1350 cm⁻¹ region.

Analysis of the vibrational spectra of related molecules, such as 2-N-phenylamino-3-nitro-6-methylpyridine, shows characteristic asymmetric and symmetric NO₂ stretching bands, which are intense in the IR spectrum. nih.gov Similarly, studies on other substituted nitropyridines confirm these characteristic absorption regions, aiding in the definitive assignment of the functional groups in the target molecule. niscpr.res.in

Table 4: Key Predicted Vibrational Frequencies for 2-Methylamino-3-nitro-6-phenylpyridine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C / C=N Ring Stretching | 1400 - 1650 |

| Asymmetric NO₂ Stretch | 1500 - 1580 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

Note: These are characteristic ranges for the specified functional groups and are supported by data from structurally similar compounds. nih.govniscpr.res.in

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for 2-Methylamino-3-nitro-6-phenylpyridine was found in the searched literature. Typically, an FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups. For instance, one would anticipate peaks for N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching from the aromatic (phenyl and pyridine) rings and the methyl group, and various stretching and bending vibrations for the C=C and C=N bonds within the aromatic rings.

Raman Spectroscopy

Specific Raman spectroscopic data for 2-Methylamino-3-nitro-6-phenylpyridine could not be located. Raman spectroscopy complements FT-IR by providing information on molecular vibrations. For this molecule, it would be particularly useful for observing vibrations of the pyridine and phenyl rings, as well as the C-N and N-O bonds, which often yield strong Raman signals.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no published UV-Vis absorption spectrum for 2-Methylamino-3-nitro-6-phenylpyridine. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the molecule. The presence of conjugated systems, including the phenyl ring, the nitropyridine core, and the amino group, would likely result in characteristic absorption bands, generally attributed to π → π* and n → π* transitions.

Emission Spectroscopy

No emission (fluorescence or phosphorescence) spectroscopy data for 2-Methylamino-3-nitro-6-phenylpyridine was identified. Such data would provide insights into the molecule's photophysical properties, including its ability to emit light after absorbing it, which is influenced by its electronic structure and rigidity.

Mass Spectrometry (MS)

High-Resolution Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (HR MALDI-TOF) MS

Specific HR MALDI-TOF mass spectrometry data for 2-Methylamino-3-nitro-6-phenylpyridine is not available. This high-resolution technique would be used to determine the compound's exact molecular weight with high precision, allowing for the confirmation of its elemental composition. The analysis would show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming its chemical formula.

Advanced Structural Analysis of 2-Methylamino-3-nitro-6-phenylpyridine

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced structural characterization of 2-Methylamino-3-nitro-6-phenylpyridine is not publicly available. Detailed research findings on this particular compound, including Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Ionization Mass Spectrometry (EI-MS), and single-crystal X-ray diffraction (SC-XRD) analyses, are absent from the reviewed sources.

Therefore, it is not possible to provide the specific data and detailed discussion for the requested sections:

X-ray Crystallography, including principles, crystal system determination, molecular conformation, and intermolecular interactions.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on "2-Methylamino-3-nitro-6-phenylpyridine," no information from related but structurally distinct compounds can be substituted. The generation of the requested article with the specified data tables and detailed research findings is contingent on the availability of published experimental studies for this exact molecule.

Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state architecture of crystalline materials is crucial for predicting and controlling their physicochemical properties. For organic molecules like 2-Methylamino-3-nitro-6-phenylpyridine, the arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful theoretical tool to investigate these interactions in a quantitative and visually intuitive manner. This analysis allows for the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal.

While specific crystallographic and Hirshfeld surface analysis data for 2-Methylamino-3-nitro-6-phenylpyridine are not publicly available in the searched literature, the analysis of structurally related compounds provides significant insights into the expected intermolecular interactions that would dictate its crystal packing. For instance, studies on other nitro-substituted pyridine and aniline (B41778) derivatives reveal common patterns of hydrogen bonding and other weak interactions that are likely to be present in the crystal structure of the title compound.

Analysis of similar structures indicates that the molecular conformation is often non-planar. For example, in related nitro-pyridine derivatives, the nitro group is typically twisted relative to the plane of the pyridine ring nih.gov. This twisting, along with the dihedral angle between the pyridine and phenyl rings, would be a key conformational feature of 2-Methylamino-3-nitro-6-phenylpyridine.

The investigation of intermolecular interactions in analogous compounds through Hirshfeld surface analysis consistently highlights the predominance of certain types of contacts. These analyses generate two-dimensional "fingerprint plots" that summarize the frequency and nature of intermolecular contacts. The most significant contributions to the crystal packing in similar aromatic nitro compounds often come from H···H, O···H/H···O, and C···H/H···C contacts.

For example, in the crystal structure of a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the Hirshfeld surface analysis revealed that H···H contacts accounted for 39% of the total interactions, while O···H contacts contributed 21.3% nih.gov. Similarly, for 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, H···H contacts made up 38.5% of the interactions, with N···H/H···N contacts contributing 33.3% and C···H/H···C contacts at 27.3% nih.gov. These examples underscore the general importance of hydrogen-based contacts in establishing the crystal packing of such molecules.

Based on the functional groups present in 2-Methylamino-3-nitro-6-phenylpyridine (a nitro group, a secondary amine, a pyridine ring, and a phenyl ring), a hypothetical breakdown of the contributions of various intermolecular contacts to the crystal packing can be projected. The presence of the N-H group suggests the formation of hydrogen bonds, likely with the oxygen atoms of the nitro group of an adjacent molecule (N—H···O). The numerous hydrogen atoms on the phenyl and methyl groups would lead to a high percentage of H···H contacts, which are generally the most abundant type of contact in organic crystals. The aromatic rings would also facilitate C—H···π and potentially π–π stacking interactions, further stabilizing the crystal structure.

The following interactive data table provides a hypothetical, yet representative, percentage contribution of different intermolecular contacts for 2-Methylamino-3-nitro-6-phenylpyridine, based on the analysis of structurally analogous compounds found in the literature.

| Intermolecular Contact | Projected Percentage Contribution (%) |

| H···H | 35 - 45 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 15 - 25 |

| N···H / H···N | 5 - 10 |

| C···C | 1 - 5 |

| C···N / N···C | < 5 |

| N···O / O···N | < 2 |

| Other | < 1 |

This table represents a projected distribution based on the analysis of similar molecular structures in the absence of specific experimental data for 2-Methylamino-3-nitro-6-phenylpyridine.

The red spots on a Hirshfeld surface mapped over the dnorm property would indicate the closest intermolecular contacts, which for this compound would be expected to correspond to the N—H···O hydrogen bonds nih.gov. The electrostatic potential mapped on the surface would show the electron-rich regions (negative potential), likely around the nitro group, and electron-poor regions (positive potential), particularly around the amine hydrogen, which act as hydrogen-bond donor and acceptor sites, respectively.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound 2-Methylamino-3-nitro-6-phenylpyridine is not available. Published research accessible through the performed searches focuses on structurally related but distinct molecules. Therefore, it is not possible to provide a scientifically accurate article on the specific quantum chemical calculations for 2-Methylamino-3-nitro-6-phenylpyridine as requested in the outline.

To generate the specified content, dedicated computational studies involving Density Functional Theory (DFT) would need to be performed on this exact molecule. Such studies would calculate its optimized geometry, analyze its electronic structure (including Frontier Molecular Orbitals and Molecular Electrostatic Potential), predict its spectroscopic properties, and conduct Natural Bond Orbital analysis. Without these specific calculations, any provided data would be speculative and not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations are crucial for predicting the fundamental properties of molecules. For aminonitropyridine derivatives, methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, are commonly employed. researchgate.netnajah.edu

These computational techniques are utilized for a variety of purposes:

Geometrical Optimization: To determine the most stable three-dimensional arrangement of atoms in the molecule. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For instance, studies on the related compound 2-amino-3-nitropyridine have shown good agreement between geometries optimized with B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) methods and those determined by X-ray single crystal measurements. researchgate.net

Spectroscopic Analysis: To predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated spectra can aid in the assignment of experimental vibrational bands. researchgate.netnajah.edu

Electronic Structure Analysis: To understand the distribution of electrons within the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. researchgate.netnajah.edujournalijar.com The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. journalijar.com

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and properties. researchgate.netnajah.edu In a related molecule, 2-N-phenylamino-3-nitro-6-methylpyridine, a weak intramolecular N–H∙∙∙O hydrogen bond has been observed. nih.gov

The table below presents typical parameters that can be obtained from ab initio and DFT calculations for aminonitropyridine derivatives, based on studies of similar compounds. researchgate.netjournalijar.comnih.gov

| Parameter | Computational Method | Basis Set | Typical Calculated Value/Finding |

| Optimized Geometry | DFT (B3LYP) / MP2 | 6-311++G(d,p) | Bond lengths and angles consistent with X-ray data. researchgate.net |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | Theoretical gap of ~3.1-3.2 eV for similar structures. nih.gov |

| Vibrational Frequencies | DFT (B3LYP) / MP2 | 6-311++G(d,p) | Calculated IR spectra show good agreement with experimental data. researchgate.netnajah.edu |

| Natural Atomic Charges | NBO Analysis | 6-311++G(d,p) | Reveals charge distribution and sites for electrophilic/nucleophilic attack. najah.edu |

Mechanistic Studies using Computational Approaches

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions involving nitropyridine compounds. researchgate.netresearchgate.net These studies can map out the entire reaction pathway, identify transition states and intermediates, and calculate activation energies, thereby providing a detailed understanding of reaction kinetics and selectivity.

For nitropyridine derivatives, computational mechanistic studies have been applied to various reaction types:

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions involving nitropyridine analogues has been investigated using DFT. chemrxiv.org Such studies can determine the regio- and stereoselectivity of the reaction by comparing the activation barriers of different possible pathways. chemrxiv.org For example, in the reaction of 3-nitropyridine (B142982) in polar Diels-Alder reactions, DFT calculations have shown that the reaction can proceed through either a one-step or a two-step mechanism, depending on the nucleophilicity of the diene. researchgate.net Analysis of the transition state geometries reveals the degree of asynchronicity in bond formation.

Nucleophilic Aromatic Substitution: The Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electron-deficient aromatic rings like nitropyridines. DFT calculations have been used to model the reaction between 3-nitropyridine and carbanions. researchgate.net These studies detail the initial formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. acs.orgacs.org Computational models can also explain steric effects; for instance, they have shown why the reaction with a bulky isopropyl carbanion stalls at the adduct stage without proceeding to the final product, due to the steric hindrance preventing the necessary planarization for the elimination step. acs.orgacs.org

The following table summarizes key findings from a representative DFT study on the mechanism of a polar Diels-Alder reaction involving 3-nitropyridine. researchgate.net

| Reaction Step | Computational Finding | Implication for Mechanism |

| Reactant Analysis | DFT reactivity indices (electrophilicity, nucleophilicity) are calculated. | Correctly predicts the reactivity and regioselectivity of the reaction. researchgate.net |

| Transition State Search | Geometries and energies of transition states for different regio- and stereoisomers are located. | The pathway with the lowest activation energy is the most favorable. |

| Intermediate Identification | Attempts to locate intermediates along the reaction coordinate. | Determines whether the mechanism is concerted (one-step) or stepwise (two-step). researchgate.net |

| Product Analysis | Relative energies of the possible products are calculated. | Predicts the thermodynamic outcome of the reaction. |

These computational investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone, guiding the development of new synthetic methodologies and explaining observed reactivity patterns.

Derivatization Strategies and Synthetic Applications of 2 Methylamino 3 Nitro 6 Phenylpyridine in Heterocyclic Chemistry

The compound 2-methylamino-3-nitro-6-phenylpyridine serves as a versatile scaffold in heterocyclic chemistry. Its unique arrangement of functional groups—a nucleophilic secondary amine, an electron-withdrawing nitro group, and a bulky phenyl substituent—offers multiple avenues for derivatization and application as a building block for more complex molecular architectures. The strategic manipulation of this pyridine (B92270) core allows for the synthesis of a wide array of novel heterocyclic compounds.

Q & A

Q. What are the recommended synthetic routes for 2-methylamino-3-nitro-6-phenylpyridine, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis of pyridine derivatives often involves nitro-group introduction via nitration reactions, followed by functionalization. For analogous compounds like 6-amino-5-nitro-2-picoline, nitration is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Methylamino groups can be introduced via nucleophilic substitution with methylamine in polar aprotic solvents (e.g., DMF) at 80–100°C. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How should researchers characterize the structural properties of 2-methylamino-3-nitro-6-phenylpyridine?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, related nitro-pyridine derivatives (e.g., 6-methylamino-4-methylthio-5-nitro-2-phenylpyrimidine) were analyzed using Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and nitro-group orientation . Complementary techniques include:

- NMR : H and C NMR in deuterated DMSO to confirm substituent positions.

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1350 cm⁻¹ (C–N stretching) .

Q. What safety protocols are critical when handling 2-methylamino-3-nitro-6-phenylpyridine?

- Methodological Answer : While toxicity data for this compound are limited, structurally similar nitroaromatics (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) require:

- PPE : Nitrile gloves, lab coats, and fume hoods (due to potential respiratory irritancy) .

- Storage : In airtight containers under inert gas (N₂ or Ar) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted pyridines?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or polymorphic variations. For example, three polymorphs of 2-amino-5-nitropyrimidine showed distinct hydrogen-bonding networks, altering spectral profiles . To mitigate this:

Q. What strategies are effective in assessing the ecological impact of 2-methylamino-3-nitro-6-phenylpyridine when persistence and toxicity data are unavailable?

- Methodological Answer : Use read-across approaches with structurally similar compounds. For instance:

- Persistence : Compare to 2-fluoro-3-methylpyridine, which shows moderate soil mobility (log Koc = 2.1) .

- Toxicity : Analogues like 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exhibit LC₅₀ > 100 mg/L in Daphnia magna, suggesting low acute aquatic toxicity .

- Conduct in silico QSAR modeling using tools like EPI Suite to estimate biodegradation and bioaccumulation potential .

Q. How can researchers design experiments to probe the reactivity of the nitro group in 2-methylamino-3-nitro-6-phenylpyridine under varying conditions?

- Methodological Answer : Systematic reaction screening is recommended:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ to test nitro-to-amine conversion.

- Electrophilic substitution : Monitor nitration or halogenation at the para-position relative to the nitro group .

- Kinetic studies : Use UV-Vis spectroscopy to track reaction progress at λmax ~400 nm (characteristic of nitroaromatics) .

Data Contradiction and Analysis

Q. How should conflicting crystallographic data for nitro-pyridine derivatives be interpreted?

- Methodological Answer : Polymorphism and crystal packing effects significantly influence reported structures. For example, 2-amino-5-nitropyrimidine has three polymorphs with variations in dihedral angles (up to 15°) between nitro and pyrimidine rings . To address discrepancies:

- Compare unit cell parameters (e.g., space group, Z-value) across studies.

- Use Cambridge Structural Database (CSD) entries to identify common packing motifs .

Q. What experimental and computational methods validate the electronic effects of the nitro group in 2-methylamino-3-nitro-6-phenylpyridine?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry in acetonitrile to measure reduction potentials (E1/2), correlating with electron-withdrawing strength .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and predict sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.